2-Ethyl Milrinone
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Overview
Description
2-Ethyl Milrinone: is a derivative of milrinone, a well-known phosphodiesterase III inhibitor. Milrinone is primarily used for its positive inotropic and vasodilatory effects, making it valuable in the treatment of acute decompensated heart failure . This compound shares similar pharmacological properties but with slight modifications in its chemical structure, which may influence its efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl Milrinone typically involves the reaction of 1-(4-pyridyl)-2-acetone with alpha-(substituted methylene) cyanoacetamide under alkaline conditions . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl Milrinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its efficacy.
Substitution: Substitution reactions can introduce new functional groups, which may improve the compound’s pharmacokinetics or pharmacodynamics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
2-Ethyl Milrinone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on phosphodiesterase inhibition.
Biology: Researchers use it to investigate its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: It is studied for its potential therapeutic effects in conditions such as heart failure and pulmonary hypertension.
Mechanism of Action
2-Ethyl Milrinone exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III). This inhibition leads to an increase in intracellular cAMP levels, which enhances cardiac contractility and promotes vasodilation . The compound also interacts with various molecular targets, including the beta-adrenergic receptor and calcium channels, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Milrinone: The parent compound, known for its positive inotropic and vasodilatory effects.
Amrinone: Another phosphodiesterase inhibitor with similar but less potent effects compared to milrinone.
Enoximone: A related compound with similar pharmacological properties but different chemical structure.
Uniqueness: 2-Ethyl Milrinone is unique due to its specific structural modifications, which may enhance its efficacy and safety profile compared to other similar compounds. These modifications can influence its pharmacokinetics, making it potentially more effective in certain therapeutic applications .
Properties
IUPAC Name |
6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYYNPUQZIPKQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512086 |
Source
|
Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78504-63-9 |
Source
|
Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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